molecular formula C6H7NO2 B12438503 (E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine

(E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine

Cat. No.: B12438503
M. Wt: 125.13 g/mol
InChI Key: VJBRLHBYLMMWER-UHFFFAOYSA-N
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Description

5-Methylfuran-2-carbaldehyde oxime is an organic compound with the molecular formula C6H7NO2. It is a derivative of furan, a heterocyclic aromatic compound, and contains both an aldehyde and an oxime functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylfuran-2-carbaldehyde oxime typically involves the reaction of 5-Methylfuran-2-carbaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

5-Methylfuran-2-carbaldehyde+Hydroxylamine Hydrochloride5-Methylfuran-2-carbaldehyde oxime+HCl\text{5-Methylfuran-2-carbaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{5-Methylfuran-2-carbaldehyde oxime} + \text{HCl} 5-Methylfuran-2-carbaldehyde+Hydroxylamine Hydrochloride→5-Methylfuran-2-carbaldehyde oxime+HCl

Industrial Production Methods

The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Methylfuran-2-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

5-Methylfuran-2-carbaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to form stable complexes with metal ions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methylfuran-2-carbaldehyde oxime largely depends on its functional groups. The oxime group can form stable complexes with metal ions, which can be useful in catalysis and coordination chemistry. Additionally, the furan ring can participate in various chemical reactions, making it a versatile building block in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: Similar structure but lacks the oxime group.

    5-Methylfuran-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.

    5-Methylfuran-2-methanol: Contains a hydroxyl group instead of an aldehyde.

Uniqueness

5-Methylfuran-2-carbaldehyde oxime is unique due to the presence of both an aldehyde and an oxime group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal and materials chemistry .

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-5-2-3-6(9-5)4-7-8/h2-4,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBRLHBYLMMWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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